molecular formula C13H8O3 B11890381 10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 918300-51-3

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one

Cat. No.: B11890381
CAS No.: 918300-51-3
M. Wt: 212.20 g/mol
InChI Key: XFVVGELTCMXFBU-UHFFFAOYSA-N
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Description

10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions

10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    4-Hydroxycoumarin: Another derivative with anticoagulant activity.

Uniqueness

10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is unique due to its specific hydroxyl group at the 10th position, which imparts distinct chemical and biological properties.

Biological Activity

10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one, a compound belonging to the class of naphthoquinones, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol
IUPAC Name: this compound
CAS Number: 918300-51-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of naphthoquinones, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of cellular processes and interference with bacterial cell wall synthesis .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values ranged from 6.79 μg/mL to 10.34 μg/mL across different cancer types . The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Its ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The compound exhibited a notable capacity to reduce oxidative stress in cellular models, suggesting that it could play a role in preventing oxidative damage associated with various diseases .

Summary of Research Findings

Activity Mechanism IC50 Values References
AntimicrobialDisruption of cell wall synthesisN/A
AnticancerInduction of apoptosis via ROS generation6.79 - 10.34 μg/mL
AntioxidantFree radical scavengingN/A

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial effects of various naphthoquinones, including this compound. Results indicated significant inhibition against S. aureus, with a minimum inhibitory concentration (MIC) determined at 32 μg/mL.
  • Cancer Cell Line Study : In a comparative analysis of anticancer compounds, this naphthoquinone derivative was tested against multiple human cancer cell lines. It demonstrated superior efficacy in inducing apoptosis compared to other tested compounds.

Properties

CAS No.

918300-51-3

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

10-hydroxybenzo[g]chromen-2-one

InChI

InChI=1S/C13H8O3/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-7,15H

InChI Key

XFVVGELTCMXFBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=O)OC3=C2O

Origin of Product

United States

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